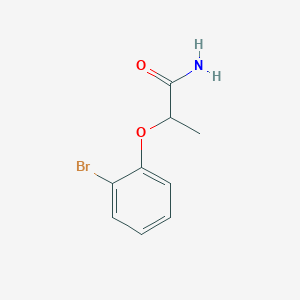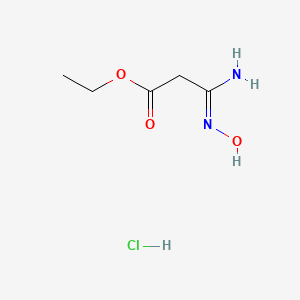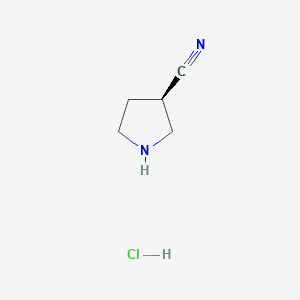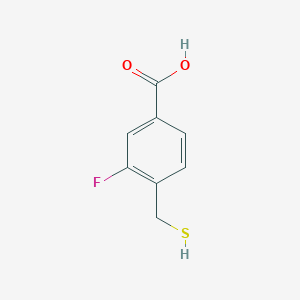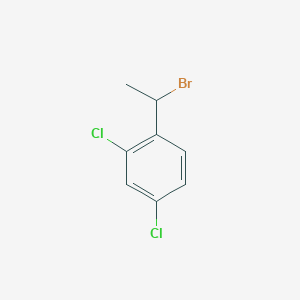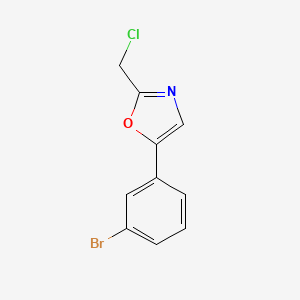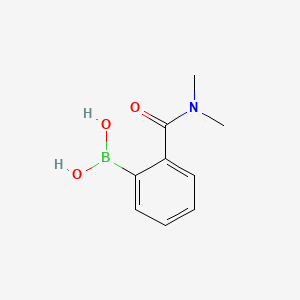
(2-(Dimethylcarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(Dimethylcarbamoyl)phenyl)boronic acid” is a chemical compound used in scientific research across different fields due to its unique properties. It is a boronic acid derivative with the empirical formula C9H12BNO3 .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The product is often an ester, which is then hydrolyzed to yield the boronic acid .Molecular Structure Analysis
The molecular formula of “(2-(Dimethylcarbamoyl)phenyl)boronic acid” is C9H12BNO3 . Its average mass is 193.008 Da and its mono-isotopic mass is 193.091019 Da .Chemical Reactions Analysis
Boronic acids, including “(2-(Dimethylcarbamoyl)phenyl)boronic acid”, are known for their utility in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . They can also be used in the preparation of selective glucocorticoid receptor agonists and ATP-competitive inhibitors of the mammalian target of rapamycin .Physical And Chemical Properties Analysis
“(2-(Dimethylcarbamoyl)phenyl)boronic acid” is a solid substance . It has a melting point of 141-145 °C and should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Enrichment of Cis-Diol Containing Molecules
This compound is utilized in the synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers are designed for the enrichment of cis-diol containing molecules, such as nucleosides, catechols, saccharides, and glycoproteins. The selective recognition and binding to these molecules are crucial for applications in separation, sensing, imaging, diagnostics, and drug delivery .
Drug Design and Delivery
Phenylboronic acids and their derivatives, including (2-(Dimethylcarbamoyl)phenyl)boronic acid, are considered for the design of new drugs and drug delivery devices. They serve as boron-carriers suitable for neutron capture therapy, a targeted form of cancer treatment .
Catalysis in Organic Synthesis
The compound is a reagent used for various catalytic reactions in organic synthesis. These include rhodium-catalyzed intramolecular amination, palladium-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions. Such reactions are fundamental in the synthesis of complex organic molecules .
Inhibitors for Protein Kinases
It acts as a reactant for the preparation of inhibitors targeting specific protein kinases. These inhibitors are essential for regulating cellular processes and have implications in treating diseases like cancer .
Molecular Recognition
The boronic acid moiety of the compound can form reversible covalent complexes with cis-diol groups under certain pH conditions. This feature is exploited for the development of pH-responsive materials that can capture or release molecules in response to pH changes, which is valuable in separation technologies and biosensing .
Analytical Chemistry
Due to its selective binding properties, (2-(Dimethylcarbamoyl)phenyl)boronic acid is used in analytical chemistry for the selective extraction and quantification of cis-diol containing compounds in complex samples. This is particularly useful in improving the detection sensitivity and accuracy for these analytes .
Mécanisme D'action
Target of Action
The primary target of (2-(Dimethylcarbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, (2-(Dimethylcarbamoyl)phenyl)boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by (2-(Dimethylcarbamoyl)phenyl)boronic acid . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a wide range of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
It’s worth noting that the compound’s stability and ease of preparation contribute to its bioavailability in the suzuki–miyaura cross-coupling reaction .
Result of Action
The result of the action of (2-(Dimethylcarbamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of (2-(Dimethylcarbamoyl)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . Furthermore, the compound itself is relatively stable and environmentally benign, which makes it suitable for use in different environments .
Safety and Hazards
Orientations Futures
Boronic acids, including “(2-(Dimethylcarbamoyl)phenyl)boronic acid”, are increasingly being utilized in diverse areas of research . They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Their key interaction with diols allows for their utilization in various areas, making them a promising field of study for future research .
Propriétés
IUPAC Name |
[2-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOVLXULSCCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657423 | |
| Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874219-16-6 | |
| Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)


![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)
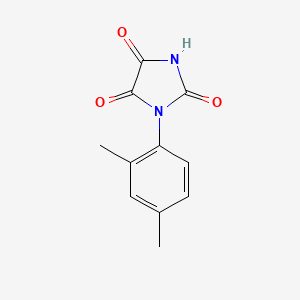

![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)
